

A Researcher's In-Depth Guide to Procuring 1-Undecanol-d4

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Compound of Interest

Compound Name: 1-Undecanol-d4

Cat. No.: B12309891

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For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis. **1-Undecanol-d4**, a deuterated form of the long-chain fatty alcohol, serves as a valuable tool in such research. This technical guide provides a comprehensive overview of where to purchase this compound, its research applications, and generalized experimental workflows.

Sourcing and Procurement of 1-Undecanol-d4

The acquisition of specialized chemical reagents like **1-Undecanol-d4** requires identifying suppliers that cater to the research and development community. Our investigation has identified both direct suppliers and companies offering custom synthesis services.

Confirmed Suppliers:

- **MedchemExpress:** A prominent supplier of research chemicals and labeled compounds, MedchemExpress lists **1-Undecanol-d4** in its catalog. They explicitly state that the compound is for research use only and is suitable as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.^[1]
- **Custom Synthesis Specialists:** For researchers requiring specific isotopic purity, different labeling patterns, or bulk quantities, custom synthesis is a viable route.

- BOC Sciences: This company provides extensive custom synthesis services for stable isotope-labeled compounds, including deuteration.^{[2][3][4][5][6]} While not listed as a stock item, they have the capability to synthesize **1-Undecanol-d4** to meet specific research requirements.

Other major suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories, Toronto Research Chemicals, and Omicron Biochemicals, also offer custom synthesis services and may be able to provide **1-Undecanol-d4** upon request.^{[7][8]}

Quantitative Data Summary

For ease of comparison, the following table summarizes the key identifying information for **1-Undecanol-d4** from a confirmed supplier. Pricing is typically available upon quotation request.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Availability |
|----------------|------------------|----------------|--|---------------------------------|
| MedchemExpress | HY-W004292S1 | 1219803-47-0 | C ₁₁ H ₂₀ D ₄ O | In stock (1 mg), quote required |
| BOC Sciences | Custom Synthesis | Not Applicable | C ₁₁ H ₂₀ D ₄ O | Available via custom synthesis |

Experimental Protocols and Methodologies

While specific, published protocols for **1-Undecanol-d4** are not readily available, its primary application is as an internal standard in quantitative mass spectrometry-based assays. Below is a generalized methodology for its use in quantifying the unlabeled (endogenous or administered) 1-Undecanol in a biological matrix (e.g., plasma, tissue homogenate).

General Protocol for Quantification of 1-Undecanol using 1-Undecanol-d4 as an Internal Standard

1. Preparation of Standard Solutions:

- Prepare a stock solution of unlabeled 1-Undecanol in a suitable organic solvent (e.g., methanol, acetonitrile).

- Prepare a separate stock solution of **1-Undecanol-d4** at a known concentration.
- Create a series of calibration standards by spiking a blank biological matrix with varying concentrations of unlabeled 1-Undecanol and a fixed concentration of the **1-Undecanol-d4** internal standard.

2. Sample Preparation:

- To the unknown biological samples, add the same fixed amount of **1-Undecanol-d4** internal standard as used in the calibration standards.
- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
- Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

- Inject the prepared samples and calibration standards onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
- Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both unlabeled 1-Undecanol and **1-Undecanol-d4**.
- The mass difference of 4 Da between the analyte and the internal standard will allow for their distinct detection.
- The LC method should provide chromatographic separation of 1-Undecanol from other matrix components.

4. Data Analysis:

- For each calibration standard, calculate the ratio of the peak area of the unlabeled 1-Undecanol to the peak area of the **1-Undecanol-d4** internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled 1-Undecanol.
- For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of 1-Undecanol.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate key processes related to the procurement and application of **1-Undecanol-d4**.

Diagram 1: Procurement Workflow for 1-Undecanol-d4

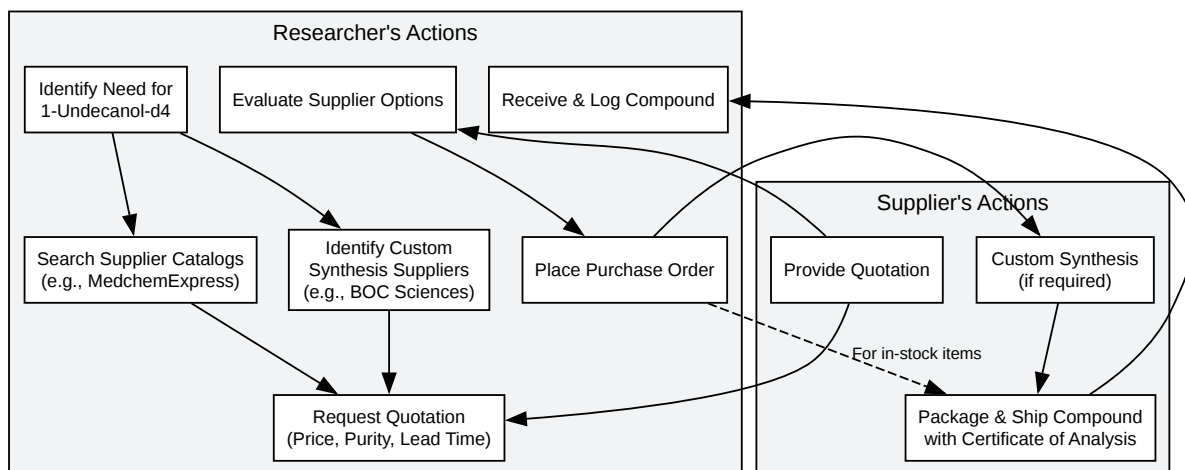
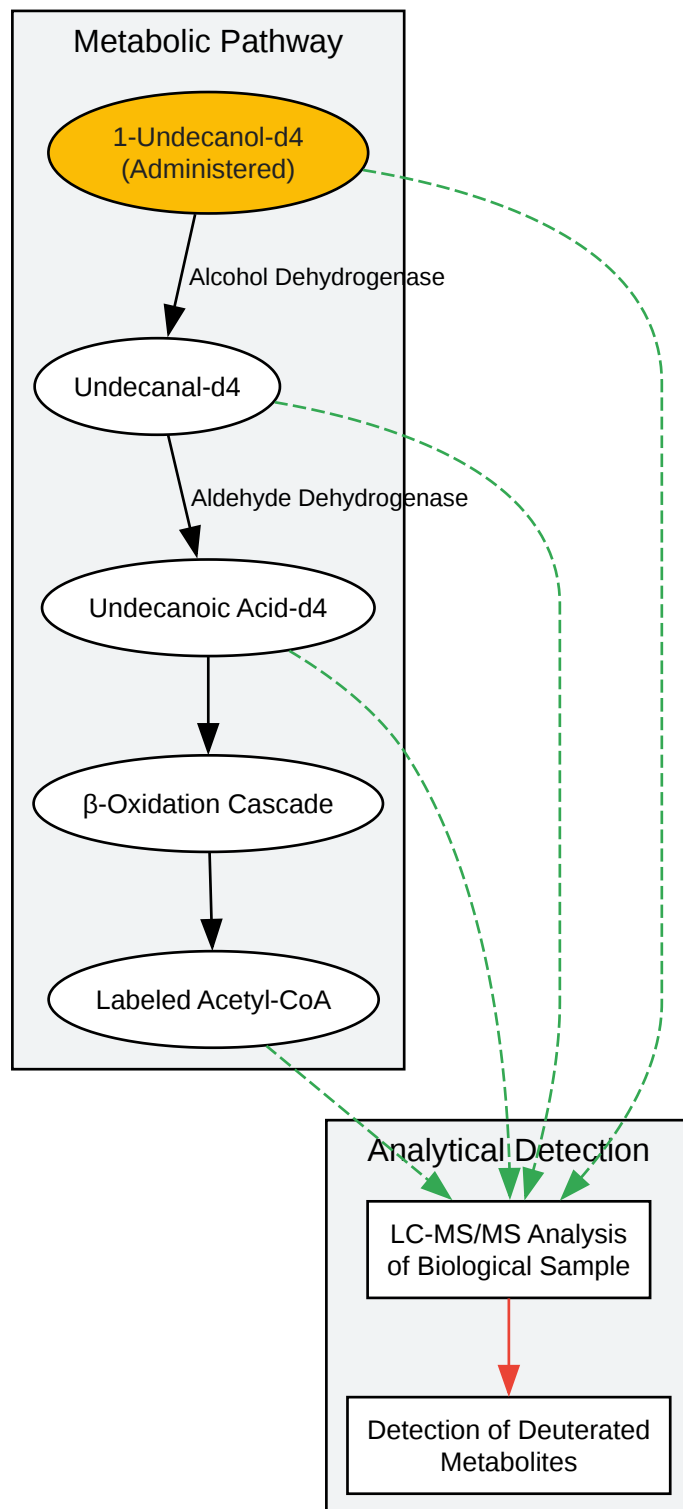
[Click to download full resolution via product page](#)Diagram 1: Procurement Workflow for **1-Undecanol-d4**

Diagram 2: Conceptual Metabolic Tracing with 1-Undecanol-d4

[Click to download full resolution via product page](#)Diagram 2: Conceptual Metabolic Tracing with **1-Undecanol-d4**


This guide provides a foundational resource for researchers seeking to procure and utilize **1-Undecanol-d4**. By identifying reliable suppliers and understanding its application in quantitative and metabolic studies, scientists can effectively integrate this valuable tool into their research and drug development workflows.

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